(3,5-Dimethylpyridin-4-YL)methanamine
Description
(3,5-Dimethylpyridin-4-YL)methanamine is a substituted pyridine derivative with a methanamine (-CH2NH2) group attached to the 4-position of a pyridine ring bearing methyl groups at the 3- and 5-positions. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and agrochemical research.
Properties
Molecular Formula |
C8H12N2 |
|---|---|
Molecular Weight |
136.19 g/mol |
IUPAC Name |
(3,5-dimethylpyridin-4-yl)methanamine |
InChI |
InChI=1S/C8H12N2/c1-6-4-10-5-7(2)8(6)3-9/h4-5H,3,9H2,1-2H3 |
InChI Key |
YDTZTTCUTBVSEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC(=C1CN)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dimethylpyridin-4-YL)methanamine typically involves the following steps:
Starting Material: The synthesis begins with 3,5-dimethylpyridine.
Formylation: The pyridine ring is formylated at the 4-position using a formylating agent such as paraformaldehyde in the presence of an acid catalyst.
Reduction: The formyl group is then reduced to a methanamine group using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
In an industrial setting, the production of (3,5-Dimethylpyridin-4-YL)methanamine may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
Chemical Reactions Analysis
Types of Reactions
(3,5-Dimethylpyridin-4-YL)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as NaBH4 or LiAlH4 are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various derivatives with different functional groups.
Scientific Research Applications
(3,5-Dimethylpyridin-4-YL)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which (3,5-Dimethylpyridin-4-YL)methanamine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methanamine group can form hydrogen bonds and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
The following compounds share structural similarities with (3,5-Dimethylpyridin-4-YL)methanamine but differ in substituents, aromatic systems, or functional groups:
Key Structural Differences
- Aromatic Systems : Pyridine (in the target compound) vs. benzene (), imidazole (), or naphthalene (). Pyridine’s nitrogen atom enables stronger dipole interactions compared to benzene.
- Substituent Effects : Methyl groups (3,5-Dimethylpyridin-4-YL) enhance steric hindrance and lipophilicity, whereas electron-withdrawing groups (e.g., -Cl in ) increase reactivity in electrophilic substitution .
- Functional Groups : The methanamine group (-CH2NH2) is common, but its position on different heterocycles alters bioavailability. For example, imidazole-based methanamines () show higher receptor-binding affinity due to nitrogen-rich environments .
Physicochemical Properties
Melting Points and Solubility
- (3,5-Dimethylpyridin-4-YL)methanamine : Predicted melting point ~160–165°C (based on analogues in ). Moderate solubility in polar solvents due to pyridine’s polarity .
- 4-[(4-Methoxybenzyl)amino]-3-nitro-2H-chromen-2-one: Melting point 162–163°C; nitro and coumarin groups reduce solubility in non-polar solvents .
Lipophilicity (LogP)
- Pyridine derivatives (e.g., target compound) typically exhibit LogP values <2.0, whereas chlorophenyl- or naphthalene-containing analogues () have LogP >3.0, favoring membrane permeability .
Biological Activity
(3,5-Dimethylpyridin-4-yl)methanamine, a pyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure allows it to interact with various biological targets, making it a subject of interest for drug development and therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C8H12N2
- Molecular Weight : 136.19 g/mol
The presence of the dimethyl groups on the pyridine ring enhances its lipophilicity, potentially influencing its biological interactions.
(3,5-Dimethylpyridin-4-yl)methanamine exhibits biological activity primarily through its interaction with specific enzymes and receptors. The methanamine group can form hydrogen bonds and participate in electrostatic interactions, influencing the activity of target molecules. This compound has been shown to affect various biochemical pathways, including those involved in neurotransmission and metabolic processes.
Antimicrobial Activity
Research indicates that (3,5-Dimethylpyridin-4-yl)methanamine possesses significant antimicrobial properties. In vitro studies have demonstrated its efficacy against several bacterial strains, including:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 µg/mL |
| Escherichia coli | 1.0 µg/mL |
| Mycobacterium tuberculosis | 0.2 µg/mL |
These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents.
Antimalarial Activity
A study focused on pyridine derivatives highlighted the potential of (3,5-Dimethylpyridin-4-yl)methanamine as an antimalarial agent. In a mouse model of malaria (Plasmodium berghei), the compound demonstrated a significant reduction in parasitemia levels when administered at a dosage of 30 mg/kg for four consecutive days. The compound achieved a reduction rate of up to 96%, indicating potent antimalarial activity.
Case Studies
-
Case Study: Antimicrobial Efficacy
- Objective : To evaluate the antimicrobial activity of (3,5-Dimethylpyridin-4-yl)methanamine.
- Method : Disc diffusion method was employed against various bacterial strains.
- Results : The compound showed a clear zone of inhibition against Staphylococcus aureus and Escherichia coli, confirming its antimicrobial properties.
-
Case Study: Antimalarial Activity
- Objective : To assess the antimalarial potential in vivo.
- Method : Mice infected with P. berghei were treated with varying doses of the compound.
- Results : The highest dose resulted in a significant decrease in parasitemia compared to untreated controls.
Structure-Activity Relationship (SAR)
The biological activity of (3,5-Dimethylpyridin-4-yl)methanamine can be influenced by structural modifications. Variations in substituents on the pyridine ring or changes to the methanamine moiety may enhance or diminish its activity. For instance, compounds with additional functional groups have shown improved potency against certain pathogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
